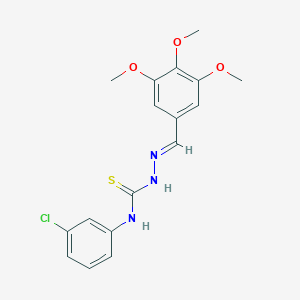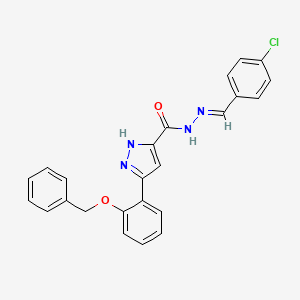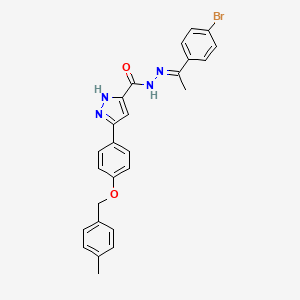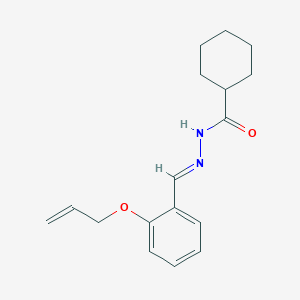
N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C17H22N2O2. It is a hydrazone derivative, characterized by the presence of a benzylidene group attached to a cyclohexane ring through a carbohydrazide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene or allyloxy derivatives .
Applications De Recherche Scientifique
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage, which can interact with various biological targets.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound’s interactions with enzymes and proteins are investigated to understand its potential as a biochemical tool or therapeutic agent.
Mécanisme D'action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
- N’-(4-(Allyloxy)benzylidene)cyclohexanecarbohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is unique due to the position of the allyloxy group on the benzylidene ring. This positional isomerism can influence the compound’s reactivity and interactions with biological targets, making it distinct from its 3- and 4-allyloxy counterparts .
Propriétés
Numéro CAS |
765311-59-9 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h2,6-7,10-11,13-14H,1,3-5,8-9,12H2,(H,19,20)/b18-13+ |
Clé InChI |
FHGYJOCCRVRWPB-QGOAFFKASA-N |
SMILES isomérique |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2CCCCC2 |
SMILES canonique |
C=CCOC1=CC=CC=C1C=NNC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
![2-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15082935.png)
![Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B15082936.png)
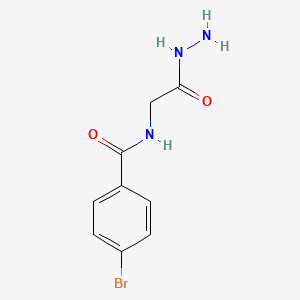
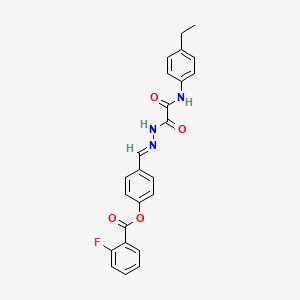
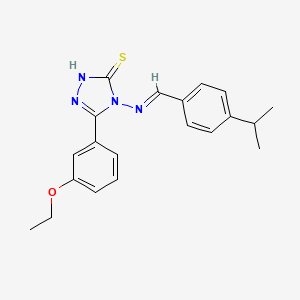
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
